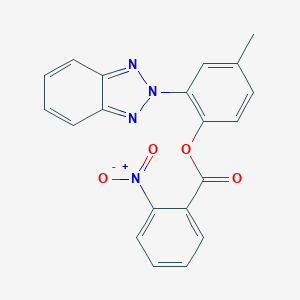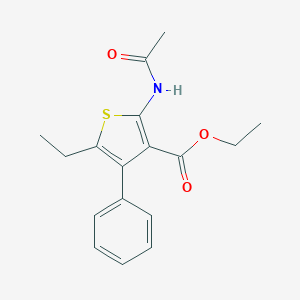![molecular formula C12H16N2O2 B414579 N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414579.png)
N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)bicyclo[221]heptane-2-carboxamide is a chemical compound with a unique structure that combines an isoxazole ring with a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with bicyclo[2.2.1]heptane-2-amine. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or the bicycloheptane framework are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or bicycloheptane derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)bicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bicycloheptane framework provides structural stability and can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-3-isoxazolyl)bicyclo[2.2.1]heptane-2-carboxylate
- N-(5-methyl-3-isoxazolyl)bicyclo[2.2.1]heptane-2-carboxylamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide stands out due to its unique combination of an isoxazole ring and a bicycloheptane framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-7-4-11(14-16-7)13-12(15)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6H2,1H3,(H,13,14,15) |
InChI Key |
IYJKHTMDTYUZEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2CC3CCC2C3 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(acetylamino)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B414505.png)
![3-Phenyl-1-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-2-propen-1-one](/img/structure/B414506.png)


![2-{4-nitro-1H-imidazol-1-yl}-N-[3-nitro-5-(4-iodophenoxy)phenyl]acetamide](/img/structure/B414512.png)
![N-[3-(4-chlorophenyl)sulfanyl-5-pyridin-3-yloxyphenyl]-2-(4-nitroimidazol-1-yl)acetamide](/img/structure/B414513.png)
![methyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate](/img/structure/B414514.png)



![2-(1-naphthyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B414522.png)
